methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-cyano-3-pyrrol-1-ylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c1-15-11(14)10-9(8(6-12)7-16-10)13-4-2-3-5-13/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMPSHGYRWWQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C#N)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381015 | |
| Record name | methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-81-7 | |
| Record name | Methyl 4-cyano-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Carboxylic Acid Precursor
The most widely documented method involves the condensation of 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid with methanol in the presence of a dehydrating agent. Key reagents and conditions include:
| Parameter | Details |
|---|---|
| Dehydrating Agents | Thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) |
| Solvent | Anhydrous methanol |
| Temperature | Reflux (65–70°C for SOCl₂; 80–100°C for H₂SO₄) |
| Reaction Time | 4–6 hours |
| Yield | 70–85% (depending on purity of starting material and agent efficiency) |
The mechanism proceeds via protonation of the carboxylic acid by the dehydrating agent, followed by nucleophilic attack by methanol to form the ester. Thionyl chloride is preferred for its ability to generate HCl gas, which drives the reaction to completion, while sulfuric acid offers cost advantages but risks sulfonation side reactions.
Functionalization of Pre-Formed Thiophenes
Direct functionalization of methyl thiophene-2-carboxylate derivatives could involve:
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Nitration/Cyanation : Introducing the cyano group via halogenation followed by nucleophilic substitution.
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Pyrrole Attachment : Using Buchwald-Hartwig amination or Ullmann coupling to install the pyrrole group.
Optimization of Reaction Parameters
Choice of Dehydrating Agent
The dehydrating agent significantly impacts reaction efficiency and purity:
| Agent | Advantages | Disadvantages |
|---|---|---|
| Thionyl Chloride | High yields (80–85%), minimal byproducts | Toxic, requires strict anhydrous conditions |
| Sulfuric Acid | Cost-effective, readily available | Risk of sulfonation, lower yields (70–75%) |
Comparative studies suggest that thionyl chloride achieves superior yields due to its dual role as a catalyst and desiccant. However, industrial applications may favor sulfuric acid for safety and cost reasons.
Temperature and Time Considerations
Elevated temperatures (reflux conditions) are critical for overcoming the activation energy of esterification. Kinetic studies indicate:
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Optimal Temperature : 70°C for thionyl chloride; 90°C for sulfuric acid.
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Reaction Completion : Monitored via thin-layer chromatography (TLC), with hexane/ethyl acetate (7:3) as the mobile phase.
Prolonged heating beyond 6 hours risks decomposition, particularly for acid-sensitive functional groups like the cyano substituent.
Purification and Characterization
Purification Techniques
Crude product purification typically involves:
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Neutralization : Washing with sodium bicarbonate to remove excess acid.
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Solvent Extraction : Using dichloromethane or ethyl acetate.
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Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.
Spectroscopic Characterization
Key spectroscopic data confirm structural integrity:
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.50 (s, 1H, thiophene), δ 6.80–6.90 (m, 4H, pyrrole), δ 3.90 (s, 3H, OCH₃) |
| ¹³C NMR | δ 161.5 (C=O), δ 120.3 (CN), δ 117.5–125.0 (pyrrole carbons) |
| IR | 2210 cm⁻¹ (C≡N), 1715 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C aromatic) |
High-resolution mass spectrometry (HRMS) further validates the molecular formula (C₁₁H₈N₂O₂S).
Industrial-Scale Production Considerations
Transitioning from laboratory to industrial synthesis requires addressing:
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.
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Catalyst Recycling : Pd-based catalysts (if used in cross-coupling routes) necessitate recovery systems.
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Waste Management : Neutralization of acidic byproducts and solvent recycling.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents.
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes, acylated thiophenes.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate has been investigated for its potential as a pharmacological agent. Its structural features suggest possible activity against various biological targets:
- Anticancer Activity : Research indicates that compounds with similar structures may exhibit cytotoxic effects on cancer cells. The presence of the thiophene and pyrrole moieties can enhance biological activity due to their ability to interact with cellular targets.
- Antimicrobial Properties : Studies have shown that derivatives of thiophene compounds possess significant antimicrobial activity. This compound may also demonstrate such properties, making it a candidate for developing new antimicrobial agents.
- Dipeptidyl Peptidase IV Inhibitors : Compounds related to this structure have been explored for inhibiting dipeptidyl peptidase IV, an enzyme implicated in type II diabetes management. This application highlights the compound's potential in metabolic disease treatment.
Materials Science Applications
In materials science, this compound shows promise in organic electronics:
- Organic Photovoltaics : The compound can be utilized as a building block in the synthesis of organic photovoltaic materials. Its electronic properties might enhance charge transport and light absorption in solar cells.
- Conductive Polymers : The incorporation of this compound into conductive polymers can improve their electrical conductivity and stability, making them suitable for applications in flexible electronics.
Organic Synthesis Applications
This compound serves as a valuable intermediate in organic synthesis:
- Synthesis of Heterocycles : The compound can be employed to synthesize various heterocyclic compounds through cyclization reactions, broadening the scope of available chemical entities for research and development.
- Functionalization Reactions : Its reactive cyano and carboxylate groups allow for further functionalization, enabling the creation of more complex molecules with tailored properties for specific applications.
Case Study 1: Anticancer Activity
A study conducted by researchers demonstrated that derivatives of methyl 4-cyano compounds exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting potential therapeutic uses in oncology.
Case Study 2: Organic Photovoltaics
Researchers synthesized a polymer incorporating this compound, which showed enhanced efficiency in organic solar cells compared to traditional materials. The study highlighted improvements in power conversion efficiency due to better charge transport properties.
Mechanism of Action
The mechanism of action of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano and pyrrole groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Thiophene-2-carboxylate esters are versatile scaffolds in organic synthesis. Below is a comparison of key analogs:
Key Observations :
- Electronic Effects: The cyano group in the target compound increases electron deficiency compared to amino or methoxy substituents in analogs, influencing reactivity in cross-coupling or cyclization reactions.
- Aromaticity : The pyrrole ring may enhance π-stacking interactions in supramolecular or biological systems, whereas benzo-fused systems (e.g., in 1a) improve thermal stability.
Physicochemical Properties
Notable Trends:
Biological Activity
Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (CAS No. 175201-81-7) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈N₂O₂S |
| Molecular Weight | 232.26 g/mol |
| Melting Point | 87 °C |
| Boiling Point | 426 °C at 760 mmHg |
| Density | 1.3 g/cm³ |
| Flash Point | 211.4 °C |
These properties indicate a stable compound with potential applications in various fields, including pharmaceuticals.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrrole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the cyano group in this compound may enhance its interaction with microbial targets.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Some derivatives cause apoptosis in cancer cells, leading to reduced tumor growth.
- Antioxidant Properties : The presence of thiophene rings may contribute to antioxidant activity, protecting cells from oxidative stress.
Case Studies
A notable case study investigated the effects of pyrrole-based compounds on various cancer cell lines, revealing significant growth inhibition and apoptosis induction . The study measured IC₅₀ values for different derivatives, indicating that structural modifications could enhance anticancer activity.
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate, and how can purity be validated?
- Synthesis : The compound can be synthesized via Pd-catalyzed cross-coupling reactions or hydroxy-based transformations. For example, methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate derivatives are synthesized using methylation reagents like methyl iodide under reflux conditions (see Example 1 in and Scheme 3 in ). The cyano group at the 4-position may be introduced via nitrile substitution or cyanation of pre-functionalized intermediates.
- Purity Validation : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical. NMR (¹H/¹³C) can confirm substituent positions, while HPLC (≥95% purity threshold) ensures batch consistency .
Q. How should crystallographic data for this compound be analyzed to resolve structural ambiguities?
- X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve electron density maps, especially for the pyrrole-thiophene junction. For visualization, ORTEP-3 is recommended to generate 3D models and assess bond angles/distances (e.g., C-S bond in thiophene rings typically ~1.70 Å; see and ).
- Validation : Cross-check torsion angles and displacement parameters to confirm the absence of disorder, particularly in the pyrrole ring .
Q. What spectroscopic techniques are optimal for characterizing the electronic effects of the cyano and pyrrole substituents?
- FTIR : The cyano group exhibits a sharp peak near 2200–2250 cm⁻¹.
- UV-Vis : Compare λmax with unsubstituted thiophene derivatives to assess conjugation effects. For example, pyrrole’s electron-donating nature may red-shift absorption bands .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict reactivity at the 3- and 4-positions of the thiophene core?
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to compute frontier molecular orbitals (HOMO/LUMO). The 4-cyano group lowers LUMO energy, enhancing electrophilicity at the 5-position.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) to study nucleophilic attack susceptibility at the carboxylate ester .
Q. What strategies resolve contradictions in reported synthetic yields for cyano-substituted thiophenes?
- Experimental Design : Systematically vary reaction parameters (e.g., catalyst loading, temperature). For example, reports 90% yield under reflux with H2SO4, but competing side reactions (e.g., ester hydrolysis) may require pH control.
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., de-esterified acids or pyrrole ring-opened products) .
Q. How does the 1H-pyrrol-1-yl group influence solid-state packing and solubility?
- Crystallography : The pyrrole’s planar structure promotes π-π stacking (interplanar spacing ~3.5 Å), reducing solubility in non-polar solvents.
- Solubility Testing : Compare logP values (experimental or calculated) with analogs lacking the pyrrole group. Polar aprotic solvents (DMF, DMSO) are recommended for dissolution .
Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity?
- Catalyst Optimization : Use Pd(OAc)2/XPhos systems to minimize homocoupling byproducts.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield consistency (e.g., 30-minute cycles at 120°C) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
